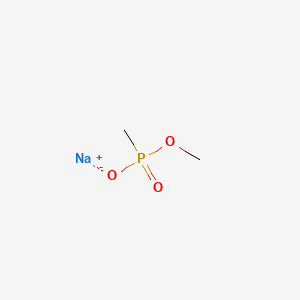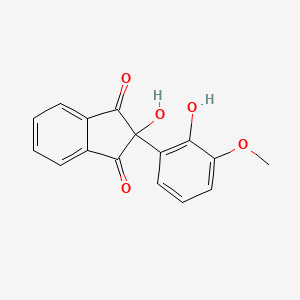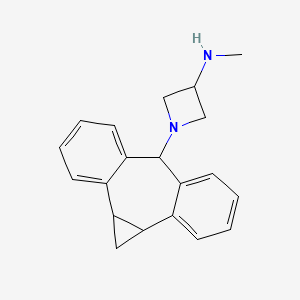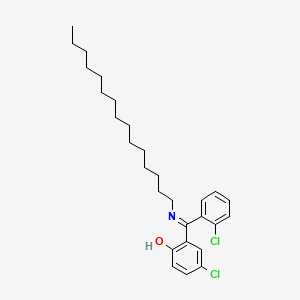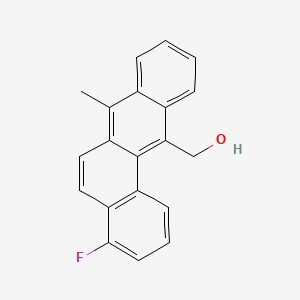
Benz(a)anthracene-12-methanol, 4-fluoro-7-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene-12-methanol, 4-fluoro-7-methyl- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a methanol group at the 12th position, a fluorine atom at the 4th position, and a methyl group at the 7th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-12-methanol, 4-fluoro-7-methyl- typically involves multi-step organic reactions. The starting material is often benz(a)anthracene, which undergoes a series of functional group modifications. The introduction of the methanol group at the 12th position can be achieved through hydroxylation reactions, while the fluorine and methyl groups are introduced via electrophilic substitution reactions. The reaction conditions usually involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. the processes are optimized for efficiency, cost-effectiveness, and scalability. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Benz(a)anthracene-12-methanol, 4-fluoro-7-methyl- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the aromatic ring or functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methanol group can yield benz(a)anthracene-12-aldehyde or benz(a)anthracene-12-carboxylic acid, while substitution reactions can introduce new functional groups at various positions on the aromatic ring.
Applications De Recherche Scientifique
Benz(a)anthracene-12-methanol, 4-fluoro-7-methyl- has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Mécanisme D'action
The mechanism of action of Benz(a)anthracene-12-methanol, 4-fluoro-7-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor activity to produce therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benz(a)anthracene: The parent compound, known for its carcinogenic properties and presence in tobacco smoke.
Benz(a)anthracene-7,12-dimethyl-: A derivative with two methyl groups, known for its use in cancer research.
Benz(a)anthracene-4-methyl-: A derivative with a single methyl group, studied for its chemical and biological properties.
Uniqueness
Benz(a)anthracene-12-methanol, 4-fluoro-7-methyl- is unique due to its specific functional groups and positions, which confer distinct chemical and biological properties. The presence of the methanol, fluorine, and methyl groups allows for unique interactions with molecular targets and pathways, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
78971-90-1 |
|---|---|
Formule moléculaire |
C20H15FO |
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
(4-fluoro-7-methylbenzo[a]anthracen-12-yl)methanol |
InChI |
InChI=1S/C20H15FO/c1-12-13-5-2-3-6-15(13)18(11-22)20-14(12)9-10-16-17(20)7-4-8-19(16)21/h2-10,22H,11H2,1H3 |
Clé InChI |
CCJYPEKWKYNSPE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)CO)C=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


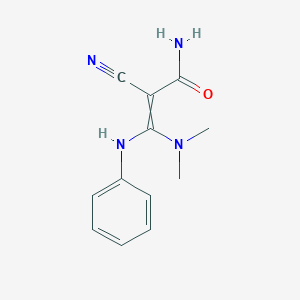
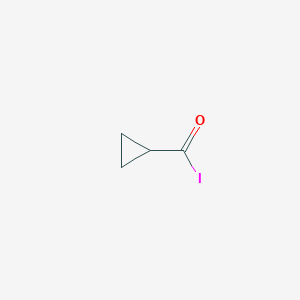
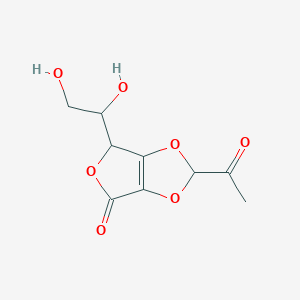
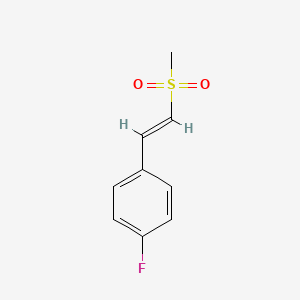
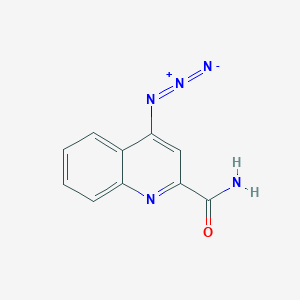
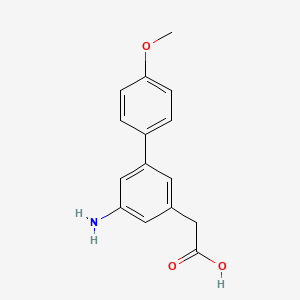
![(8'S,9'S,10'R,13'R,14'S,17'R)-10',13'-Dimethyl-17'-(6-methylheptan-2-yl)hexadecahydrospiro[cyclohexane-1,4'-cyclopenta[a]phenanthrene]](/img/structure/B14438602.png)
